
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-フルオロピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾールは、オキサジアゾール環で結合されたフルオロピリジンとピロリジン部分を含む複素環化合物です。
準備方法
合成経路と反応条件
3-(5-フルオロピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾールの合成は、通常、以下の手順を伴います。
オキサジアゾール環の形成: これは、酸性または塩基性条件下で、ヒドラジドやニトリルなどの適切な前駆体の環化によって達成できます。
フルオロピリジン部分の導入: この手順では、多くの場合、ピリジン環にフッ素原子を導入する求核置換反応が関与します。
ピロリジン基の結合: これは、還元アミノ化や求核置換など、さまざまな方法で行うことができます。
工業的生産方法
この化合物の工業的生産方法では、上記合成経路の最適化が、高収率と高純度を確保するために必要となる可能性があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
3-(5-フルオロピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾールは、さまざまな種類の化学反応を受ける可能性があり、これには以下が含まれます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化できます。
還元: 還元反応は、化合物の酸化状態を変えるために使用でき、異なる誘導体をもたらす可能性があります。
置換: ピリジン環とオキサジアゾール環の両方で、求核置換反応と求電子置換反応の両方を実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒の存在下での水素ガスなどの還元剤がよく使用されます。
置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化またはカルボキシル化誘導体が生成される場合があり、置換反応により、アルキル、アリール、またはハロゲン原子などのさまざまな官能基が導入されます。
4. 科学研究への応用
3-(5-フルオロピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾールは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に生物学的標的に対する相互作用能力のために、薬剤設計におけるファーマコフォアとしての可能性が研究されています。
有機合成: これは、天然物や医薬品など、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
材料科学: この化合物のユニークな構造的特徴により、導電性や蛍光などの特定の特性を持つ新しい材料の開発のための候補となっています。
科学的研究の応用
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
3-(5-フルオロピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾールの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、または核酸などの分子標的に作用する可能性があります。関連する経路には、酵素活性の阻害、受容体機能の調節、またはDNA/RNAプロセスへの干渉が含まれる可能性があります。
6. 類似化合物の比較
類似化合物
- 3-(5-クロロピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾール
- 3-(5-ブロモピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾール
- 3-(5-メチルピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾール
独自性
3-(5-フルオロピリジン-3-イル)-5-(ピロリジン-2-イル)-1,2,4-オキサジアゾールは、フッ素原子の存在によりユニークです。フッ素原子は、化合物の化学反応性、生物活性、物理的特性に大きな影響を与える可能性があります。フッ素原子は、化合物の代謝安定性とバイオアベイラビリティを向上させることが知られており、この特定の化合物をさらなる研究開発の価値のある候補としています。
類似化合物との比較
Similar Compounds
- 3-(5-Chloropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-(5-Bromopyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-(5-Methylpyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound a valuable candidate for further research and development.
特性
分子式 |
C11H11FN4O |
|---|---|
分子量 |
234.23 g/mol |
IUPAC名 |
3-(5-fluoropyridin-3-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11FN4O/c12-8-4-7(5-13-6-8)10-15-11(17-16-10)9-2-1-3-14-9/h4-6,9,14H,1-3H2 |
InChIキー |
RVMAHWKEJOQJBY-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CN=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



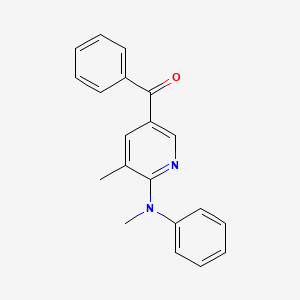

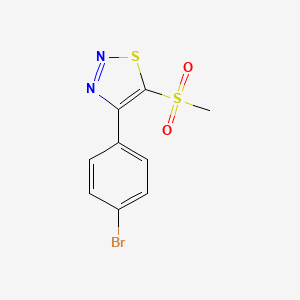
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)


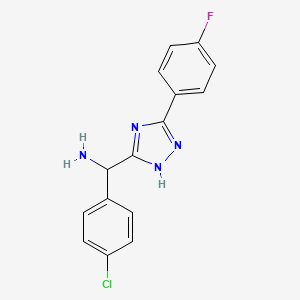
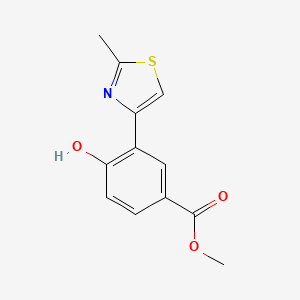

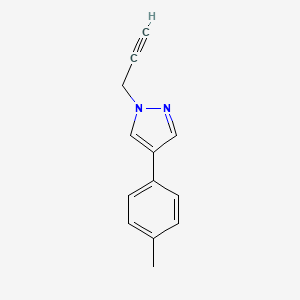


![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
